molecular formula C30H50O4 B607597 Ganoderiol A CAS No. 106518-61-0

Ganoderiol A

Cat. No. B607597
M. Wt: 474.72
InChI Key: VMEFPSOTFFVAQJ-OBGNTNONSA-N
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Description

Ganoderiol A is a bio-active sterol isolated from Ganoderma lucidum . It is a lanostane-type triterpenoid with the molecular formula C30H50O4 .


Synthesis Analysis

Ganoderiol A is a secondary metabolite produced by Ganoderma lucidum . The biosynthesis pathway of Ganoderiol A involves the mevalonate pathway . The genes involved in the biosynthesis pathway have been cloned and characterized . The expression of these genes is closely related to the impact of environmental factors .


Molecular Structure Analysis

The molecular structure of Ganoderiol A is characterized by its molecular formula C30H50O4 . It has an average mass of 474.716 Da and a monoisotopic mass of 474.370911 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Ganoderiol A are not detailed in the retrieved papers, it is known that Ganoderiol A is a part of the triterpenes group of compounds, which are known for their significant role in immune regulation and other biological activities .


Physical And Chemical Properties Analysis

Ganoderiol A has a molecular formula of C30H50O4, an average mass of 474.716 Da, and a monoisotopic mass of 474.370911 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.

Scientific Research Applications

  • Anti-HIV Properties : Ganoderiol A has shown moderate activity as an inhibitor against HIV-1 protease, which is crucial for the replication of the HIV virus (El-mekkawy et al., 1998).

  • Anti-Cancer Effects : Studies have reported that Ganoderiol A can induce senescence in cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been found effective in inducing growth arrest in HepG2 liver cancer cells (Chang et al., 2006). Additionally, Ganoderiol A-enriched extracts have shown to suppress migration and adhesion of breast cancer cells, which are critical steps in cancer metastasis (Wu et al., 2013).

  • Neuroprotective Effects : Ganoderma, the source of Ganoderiol A, has been studied for its neuroprotective effects. These include modulation of neurogenesis and therapeutic effects on neurological diseases such as Alzheimer's and epilepsy (Zhao et al., 2019).

  • Immunomodulatory Properties : Ganoderma has been identified as having significant immunomodulatory effects, which could potentially be attributed to compounds like Ganoderiol A. This includes the regulation of immune cells, which is important in the context of cancer immunotherapy (Cao et al., 2018).

  • Antioxidative and Radical-Scavenging Effects : Ganoderma, including its constituents like Ganoderiol A, has shown antioxidative properties, contributing to its potential in cancer prevention and treatment (Gao & Zhou, 2003).

Safety And Hazards

While specific safety data for Ganoderiol A was not found in the retrieved papers, it is generally recommended to handle Ganoderiol A with care, avoiding inhalation and contact with skin, eyes, and clothing . It is also recommended to use personal protective equipment such as chemical-resistant rubber gloves and chemical safety goggles .

Future Directions

Future research could focus on further elucidating the biosynthesis pathway and regulation of Ganoderiol A . Additionally, more comprehensive clinical research, particularly focused on determining toxic doses and potential side effects, is crucial to establish the potential of Ganoderiol A as a therapeutic agent .

properties

IUPAC Name

(3S,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-19(8-11-25(33)30(7,34)18-31)20-12-16-29(6)22-9-10-23-26(2,3)24(32)14-15-27(23,4)21(22)13-17-28(20,29)5/h9,13,19-20,23-25,31-34H,8,10-12,14-18H2,1-7H3/t19-,20-,23+,24+,25+,27-,28-,29+,30?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEFPSOTFFVAQJ-OBGNTNONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C(C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ganoderiol A

CAS RN

106518-61-0
Record name Ganoderiol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106518610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GANODERIOL A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH91L4SN2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
240
Citations
GS Wu, YL Song, ZQ Yin, JJ Guo, SP Wang… - PLoS …, 2013 - journals.plos.org
… lucidum extract mainly contains ganoderiol A (GA), dihydrogenated GA and GA isomer, was shown to inhibit the abilities of adhesion and migration, while have a slight influence on that …
Number of citations: 68 journals.plos.org
H Sato, T Nishitoba, S Shirasu, K Oda… - Agricultural and …, 1986 - academic.oup.com
… new triterpene alcohols, named ganoderiol A (1) and ganoderiol B (2), together with known compounds, ganodermanontriol (3) and ganodermatriol (4). Ganoderiol A (1) was obtained …
Number of citations: 86 academic.oup.com
S El-Mekkawy, MR Meselhy, N Nakamura, Y Tezuka… - Phytochemistry, 1998 - Elsevier
… of 7.8 μg ml −1 for both, and ganoderic acid B, ganoderiol B, ganoderic acid C1, 3β-5α-dihydroxy-6β-methoxyergosta-7,22-diene, ganoderic acid α, ganoderic acid H and ganoderiol A …
Number of citations: 621 www.sciencedirect.com
S Baby, AJ Johnson, B Govindan - Phytochemistry, 2015 - Elsevier
Ganoderma is a genus of medicinal mushrooms. This review deals with secondary metabolites isolated from Ganoderma and their biological significance. Phytochemical studies over …
Number of citations: 379 www.sciencedirect.com
JJ Gao, BS Min, EM Ahn, N Nakamura… - Chemical and …, 2002 - jstage.jst.go.jp
… The ultraviolet (UV) absorptions at 232, 243, and 252 nm (loge 4.03, 4.10, 3.96) suggested the presence of a heteroannular diene, when compared to that of ganoderiol A.The presence …
Number of citations: 292 www.jstage.jst.go.jp
J Liu, S Tamura, K Kurashiki, K Shimizu… - Chemistry & …, 2009 - Wiley Online Library
The 30% EtOH extracts of Ganoderma lucidum Fr. Karst (Ganodermateceae) showed weak 5α‐reductase inhibitory activity and binding ability to androgen receptor. When LNCaP (…
Number of citations: 40 onlinelibrary.wiley.com
Y Qiao, X Zhang, M Qiu - Molecules, 2007 - mdpi.com
… Its UV spectrum was similar to that of Ganoderiol A [7], indicating the presence a heteroannular … -5α-lanosta-7, 9(11)-dien-25-ol, for which we propose the name Ganoderiol A triacetate. …
Number of citations: 44 www.mdpi.com
BS Min, N Nakamura, H Miyashiro, KW Bae… - Chemical and …, 1998 - jstage.jst.go.jp
… Ganoderic acid fi (2) was detected only in specimen II and the spores, while no ganoderiol A was found in specimens IV and V. The triterpene contents and their fruiting body …
Number of citations: 432 www.jstage.jst.go.jp
M Hattori, S El-Mekkawy, MR Meselhy - … in Japan, Mizuno T, Ide N and …, 1997 - canited.com
… of 7.8 m g/ml for both, and ganoderic acid B, ganoderiol B, ganoderic acid Cl, 3b -5a -dihydroxy-6b -methoxyergosta-7,22-diene, compound 1, ganoderic acid H and ganoderiol A were …
Number of citations: 13 www.canited.com
JQ Liu, CF Wang, Y Li, HR Luo, MH Qiu - Planta medica, 2012 - thieme-connect.com
… Ganoderiol A and B, new triterpenoids from the fungus Ganoderma lucidum (Reishi). Agric … Ganoderiol A and B, new triterpenoids from the fungus Ganoderma lucidum (Reishi). Agric …
Number of citations: 68 www.thieme-connect.com

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